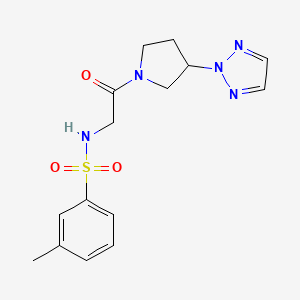

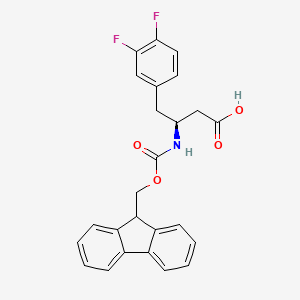

![molecular formula C15H13ClFNOS B2388127 N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 882079-92-7](/img/structure/B2388127.png)

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide, also known as CF3-MP-SA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

- Application : Researchers have leveraged the 3-chloro-4-fluorophenyl motif to identify inhibitors of tyrosinase from Agaricus bisporus (a mushroom species) . These inhibitors could have potential applications in cosmetics, dermatology, and skin-lightening treatments.

- Application : The compound N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) acts as an advanced preclinically characterized mGlu4 PAM . It has potential therapeutic implications for conditions like Parkinson’s disease and anxiety.

Tyrosinase Inhibition

mGlu4 Positive Allosteric Modulators (PAMs)

Mechanism of Action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.

Mode of Action

N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide acts as a positive allosteric modulator (PAM) of mGlu4 . This means it enhances the receptor’s response to its natural ligand, glutamate, leading to increased activation of the receptor.

Pharmacokinetics

The compound has been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species . .

Result of Action

The activation of mGlu4 by N-(3-chloro-4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide can lead to various molecular and cellular effects. For instance, it has been shown to be efficacious in preclinical rodent models of Parkinson’s disease , suggesting it may have neuroprotective effects.

properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(3-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNOS/c1-10-3-2-4-12(7-10)20-9-15(19)18-11-5-6-14(17)13(16)8-11/h2-8H,9H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLPDNADAPCDKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCC(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

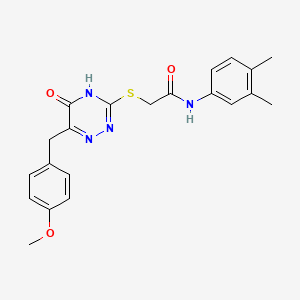

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)

amino}ethan-1-ol](/img/structure/B2388046.png)

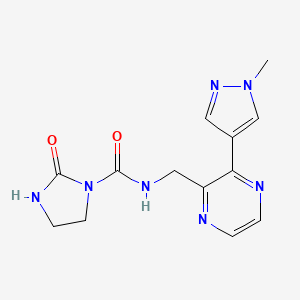

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)

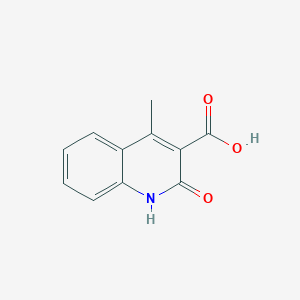

![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)